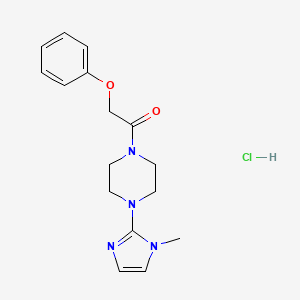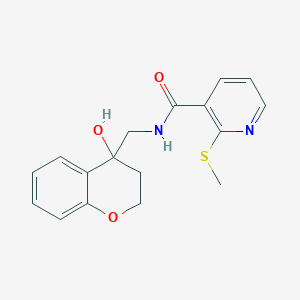
N-((4-hydroxychroman-4-yl)methyl)-2-(methylthio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-hydroxychroman-4-yl)methyl)-2-(methylthio)nicotinamide, also known as HCMN, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. HCMN is a nicotinamide derivative that has been synthesized using a unique method and has shown promising results in various biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research on nicotinamide derivatives, such as N-nicotinoylbenzimidothioic acid and N-(4-(methylthio)benzylidene)nicotinamide, has shown their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds demonstrate mixed-type corrosion inhibition behavior and their adsorption on mild steel surfaces follows the Langmuir isotherm model, indicating potential applications in materials science and engineering (Chakravarthy, Mohana, & Kumar, 2014).
Cancer Research
NNMT plays a significant role in the regulation of metabolic pathways and is highly expressed in various cancers, making it a potential target for cancer therapy. Structural studies have provided insights into how NNMT recognizes and catalyzes its substrates, opening avenues for designing specific inhibitors that could be used in cancer treatment (Peng et al., 2011).
Metabolic Disorders
NNMT's overexpression has been linked to obesity, type 2 diabetes, and other metabolic diseases. Inhibitors of NNMT have shown potential in reducing metabolic syndrome symptoms, suggesting that targeting NNMT could be a therapeutic strategy for managing these conditions (Kannt et al., 2018).
Drug Discovery
The development of high-affinity alkynyl bisubstrate inhibitors for NNMT showcases the progress in designing potent and selective inhibitors for therapeutic applications. These inhibitors have shown potential in the treatment of diseases associated with NNMT overexpression, emphasizing the importance of NNMT as a drug target (Policarpo et al., 2019).
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23-16-12(5-4-9-18-16)15(20)19-11-17(21)8-10-22-14-7-3-2-6-13(14)17/h2-7,9,21H,8,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLQMJVUJLYQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxychroman-4-yl)methyl)-2-(methylthio)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

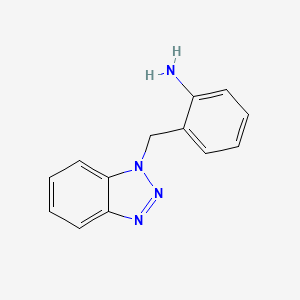
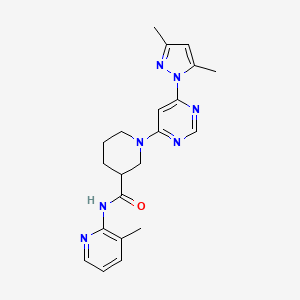
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2581048.png)
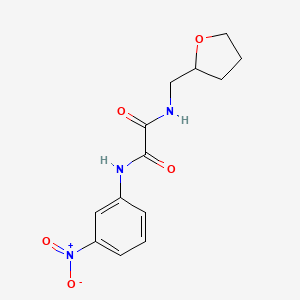
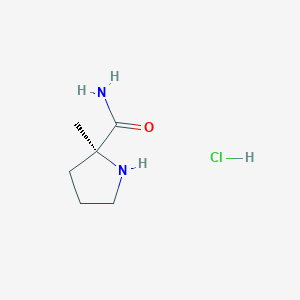
![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride](/img/structure/B2581051.png)
![2-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581055.png)

![phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2581057.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2581058.png)
![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2581060.png)
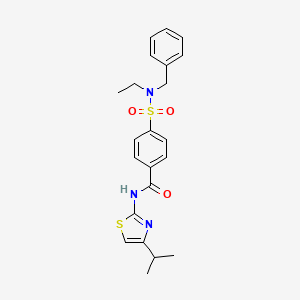
![ethyl 2-(2H-chromene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581063.png)
